1-(3-Methyl-1,2-oxazol-5-yl)butane-1,3-dione
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Overview
Description
1-(3-Methyl-1,2-oxazol-5-yl)butane-1,3-dione is a compound that belongs to the oxazole family, which is a class of heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)butane-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2-oxazole with butane-1,3-dione in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1,2-oxazol-5-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazole derivatives .
Scientific Research Applications
1-(3-Methyl-1,2-oxazol-5-yl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-oxazole: Another oxazole derivative with similar structural features.
4-Methyl-1,2-oxazole: A compound with a different substitution pattern on the oxazole ring.
1,3-Butanedione: A simpler diketone that shares some structural similarities.
Uniqueness
1-(3-Methyl-1,2-oxazol-5-yl)butane-1,3-dione is unique due to its specific substitution pattern and the presence of both an oxazole ring and a diketone moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H9NO3/c1-5-3-8(12-9-5)7(11)4-6(2)10/h3H,4H2,1-2H3 |
InChI Key |
QZSBIWOSUUBYDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C(=O)CC(=O)C |
Origin of Product |
United States |
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